2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide
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Overview
Description
2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a complex organic compound that features a unique structure combining an imidazole ring, a benzyl group, a p-tolyl group, and a chlorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: Starting with the appropriate benzyl and p-tolyl precursors, the imidazole ring is formed through a cyclization reaction.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the thioether intermediate is reacted with 4-chlorophenylacetyl chloride under basic conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-5-(p-tolyl)-1H-imidazole: Lacks the thioether and acetamide groups.
N-(4-chlorophenyl)acetamide: Lacks the imidazole and thioether groups.
2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide: Lacks the p-tolyl group.
Uniqueness
2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the imidazole ring, thioether linkage, and chlorophenylacetamide moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3OS/c1-18-7-9-20(10-8-18)23-15-27-25(29(23)16-19-5-3-2-4-6-19)31-17-24(30)28-22-13-11-21(26)12-14-22/h2-15H,16-17H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGCWSNBNKGJOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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